molecular formula C27H21ErN3O3 B15123770 erbium;quinolin-8-ol

erbium;quinolin-8-ol

Katalognummer: B15123770
Molekulargewicht: 602.7 g/mol
InChI-Schlüssel: ALPAJGXGJCCDDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erbium;quinolin-8-ol refers to a coordination complex where erbium (Er³⁺), a rare earth metal, is bound to quinolin-8-ol (C₉H₇NO), a bidentate ligand. Quinolin-8-ol (8-hydroxyquinoline) is a heterocyclic compound with a hydroxyl group at the 8-position of the quinoline ring, enabling chelation with metal ions. The erbium complex, such as 5,7-dichloroquinolin-8-ol;erbium , is hypothesized to form stable structures due to the electron-donating properties of the ligand. These complexes are studied for their luminescent, catalytic, and bioactive properties, though specific applications of the erbium complex require further exploration.

Eigenschaften

IUPAC Name

erbium;quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPAJGXGJCCDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Er]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ErN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of erbium;quinolin-8-ol typically involves the reaction of erbium salts with quinolin-8-ol in an appropriate solvent. One common method is to dissolve erbium chloride in ethanol and then add a solution of quinolin-8-ol in ethanol. The reaction mixture is stirred and heated under reflux conditions for several hours. The resulting precipitate is filtered, washed, and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Erbium;quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The quinolin-8-ol ligands can undergo substitution reactions with other ligands, resulting in the formation of new coordination compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of quinolin-8-ol, while substitution reactions can produce new coordination compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Erbium;quinolin-8-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of erbium;quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. In biological systems, it can interfere with cellular processes by chelating essential metal ions, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Quinolin-8-ol

Quinolin-8-ol derivatives vary in substituent positions and functional groups, significantly impacting their properties:

Compound Substituents Key Findings Reference
5-((p-Tolylamino)methyl)quinolin-8-ol C5: (p-tolylamino)methyl Inhibits HIV-1 integrase-LEDGF/p75 interaction (IC₅₀: low µM); low cytotoxicity
5-Methylquinolin-8-ol C5: Methyl Bioactive; predicted high GI absorption, BBB permeability
6-Nitroquinolin-8-ol C6: Nitro Used in industrial/research applications; structural uniqueness
5-Chloroquinolin-8-ol C5: Chloro Intermediate in synthesis of Pd(II) anticancer complexes
Hydrazonomethyl-quinolin-8-ol C5: Hydrazone Potent antifungal activity (IC₅₀ < 3 µM vs. C. albicans)

Key Observations :

  • C5 Substitutions (e.g., methyl, hydrazone) enhance bioactivity, particularly in antimicrobial and antiviral applications .
  • Halogenation (e.g., Cl at C5/C7) improves metal-binding capacity, critical for anticancer Pd(II) complexes .
  • Nitro groups (C6) may reduce bioavailability but increase stability for industrial uses .

Metal Complexes of Quinolin-8-ol Derivatives

Metal coordination alters electronic, optical, and reactive properties:

Complex Metal Ion Application Key Findings Reference
5,7-Dichloroquinolin-8-ol;Erbium Er³⁺ Hypothesized luminescent/catalytic uses Structural similarity to other rare-earth complexes; limited toxicity data
Pd(II)-Halogenated Quinolin-8-ol Pd²⁺ Anticancer agents IC₅₀ values < 10 µM against cancer cells; ionic interactions enhance solubility
8-Hydroxyquinoline sulfate H⁺ (salt) Pesticide (Beltanol formulation) 63.4% systemic bioavailability in rats; metabolized to sulfate conjugates
Zn(II)-8-Hydroxyquinoline Zn²⁺ Corrosion inhibition 90% efficiency in mild steel protection (1 M HCl)

Key Observations :

  • Erbium Complexes: Limited data exist, but rare-earth complexes are often explored for optoelectronic applications .
  • Pd(II) Complexes : Exhibit potent anticancer activity via DNA interaction and apoptosis induction .
  • Zinc Complexes : Act as mixed-type corrosion inhibitors, adsorbing on metal surfaces .

Toxicological and Pharmacokinetic Profiles

Compound Toxicity Bioavailability Metabolism
Quinolin-8-ol Low acute toxicity; no bioaccumulation 63.4% systemic (rat); >80% oral absorption Sulfate/glucuronide conjugation
8-Hydroxyquinoline sulfate Covered by parent compound High dermal absorption Rapid urinary excretion
Pd(II) Complexes Dose-dependent cytotoxicity Limited data Renal/hepatic clearance hypothesized

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.